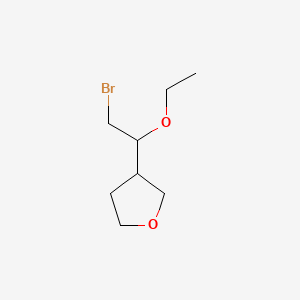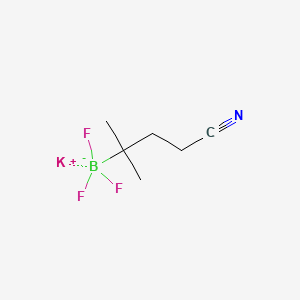
3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O It is a derivative of oxetane and pyridine, featuring a fluorine atom on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as epoxides and amines.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structural features. The fluorine atom on the pyridine ring enhances its binding affinity to target proteins, while the oxetane ring provides stability and rigidity to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride
- 3-fluoropyridine
- 3-oxetanamine
Uniqueness
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride is unique due to the presence of both the fluorine atom and the oxetane ring. This combination imparts distinct chemical properties, such as increased stability and enhanced reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H11Cl2FN2O |
|---|---|
Peso molecular |
241.09 g/mol |
Nombre IUPAC |
3-(3-fluoropyridin-4-yl)oxetan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2O.2ClH/c9-7-3-11-2-1-6(7)8(10)4-12-5-8;;/h1-3H,4-5,10H2;2*1H |
Clave InChI |
MRZZJHFQOMDWHA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=C(C=NC=C2)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
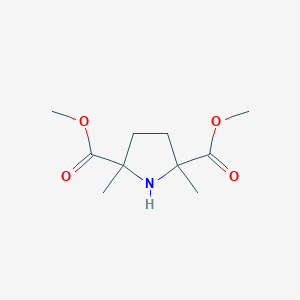
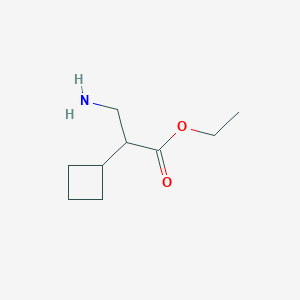
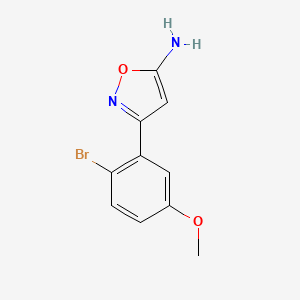
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
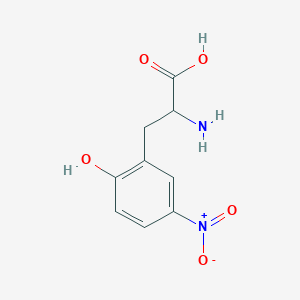
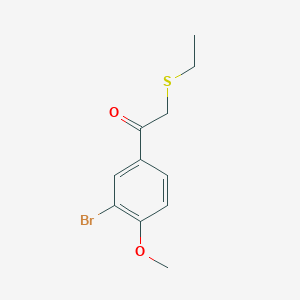
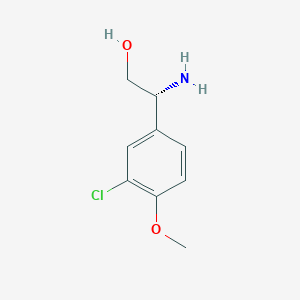
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
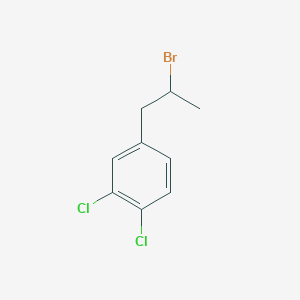
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

